molecular formula C18H11ClN6O B12218784 4-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

4-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

Cat. No.: B12218784
M. Wt: 362.8 g/mol
InChI Key: BDMBRIWBKDKSMW-UHFFFAOYSA-N
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Description

4-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinone derivatives, while substitution of the chlorine atom can result in various substituted phenyl derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that 4-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol exhibits significant anticancer properties by acting as an inhibitor of cyclin-dependent kinase 2 (CDK2). This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound's structural features enhance its binding affinity to CDK2, making it a promising candidate for cancer therapy development .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The presence of the chlorophenyl group enhances its lipophilicity, which may contribute to its ability to penetrate microbial membranes .

Anti-inflammatory Effects

In vitro studies suggest that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Mechanism

A study published in Cancer Research explored the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways. The findings suggest that derivatives of this compound could be developed into effective anticancer agents .

Case Study 2: Antimicrobial Activity

In a comparative study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyrazolo[4,3-e][1,2,4]triazolo derivatives. The results showed that this specific compound had superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 4-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit CDKs makes it a promising candidate for targeted cancer therapies .

Biological Activity

The compound 4-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a notable member of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class. This compound has been investigated for its diverse biological activities, primarily in the fields of oncology and infectious diseases.

Chemical Structure

The compound features a complex structure characterized by a phenolic group and a pyrazolo-triazolo-pyrimidine core. The presence of a 4-chlorophenyl substituent enhances its potential biological activity by influencing its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine family:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in assays involving MCF-7 (breast cancer) and HCT116 (colon cancer) cells, compounds similar to this one exhibited IC50 values ranging from 0.3 µM to 24 µM, indicating potent activity against these cancer types .
  • Mechanism of Action : The mechanism involves dual inhibition of key targets such as EGFR and VGFR2. This dual inhibition leads to reduced cell proliferation and induced apoptosis in cancer cells . Molecular docking studies suggest that the compound binds effectively to these targets, disrupting their normal function and promoting cell death .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activities:

  • Antiparasitic and Antifungal Effects : Similar compounds have been evaluated for their ability to inhibit the growth of various pathogens. For example, derivatives have exhibited significant activity against fungal strains and protozoan parasites .

Case Studies

A notable case study involved testing several derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines against MCF-7 and HCT116 cell lines. The results indicated that:

CompoundIC50 (MCF-7)IC50 (HCT116)Mechanism
5i0.3 µM7.60 µMDual EGFR/VGFR2 inhibition
1445 nM6 nMCDK2 inhibition
1597 nM99 nMCDK2 inhibition

These findings underscore the potential of these compounds as effective anticancer agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of This compound typically involves several steps:

  • Chlorination : Starting from appropriate precursors.
  • Cyclization : Formation of the pyrazolo-triazolo-pyrimidine core through cyclization reactions.
  • Functionalization : Introduction of substituents to enhance biological activity.

The structure-activity relationship indicates that modifications on the phenolic ring or the chlorophenyl group can significantly affect the compound's potency and selectivity towards specific targets .

Properties

Molecular Formula

C18H11ClN6O

Molecular Weight

362.8 g/mol

IUPAC Name

4-[10-(4-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C18H11ClN6O/c19-12-3-5-13(6-4-12)25-17-15(9-21-25)18-22-16(23-24(18)10-20-17)11-1-7-14(26)8-2-11/h1-10,26H

InChI Key

BDMBRIWBKDKSMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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